molecular formula C28H24BrN B1592176 (1r)-5-Bromo-1-methyl-2-trityl-2,3-dihydro-1h-isoindole CAS No. 194805-14-6

(1r)-5-Bromo-1-methyl-2-trityl-2,3-dihydro-1h-isoindole

Cat. No. B1592176
CAS RN: 194805-14-6
M. Wt: 454.4 g/mol
InChI Key: HUWRJTHKCYGECM-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves a detailed study of the methods used to synthesize the compound. It includes the starting materials, reaction conditions, catalysts used, and the yield of the product .


Molecular Structure Analysis

This involves determining the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques like X-ray crystallography, NMR spectroscopy, and electron microscopy are often used .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes understanding the reaction mechanism, the products formed, and the conditions under which the reaction occurs .


Physical And Chemical Properties Analysis

This involves studying properties like solubility, melting point, boiling point, reactivity, etc. These properties can often be predicted from the molecular structure and are confirmed by experimental data .

Scientific Research Applications

  • Spin Trapping Applications : The synthesis of derivatives of isoindole, such as 1,1-dimethyl-3-(trifluoromethyl)-1H-isoindole N-oxide, has shown significant applications in spin trapping. These compounds can provide strong and stable ESR signals for radical adducts, making them useful in studying radical reactions (Hatano et al., 2010).

  • Corrosion Inhibition : Compounds like 3-amino-1H-isoindole have been studied as corrosion inhibitors for metals. These inhibitors can significantly increase charge-transfer resistance, thereby reducing corrosion in metals such as iron in acidic environments (Babić-Samardžija et al., 2005).

  • Synthesis of Novel Isoindoles : Research has shown efficient methods to prepare new types of 1H-isoindoles, which can be derived from readily available compounds. These findings open pathways for synthesizing diverse isoindole derivatives with potential applications in various fields (Kobayashi et al., 2014).

  • Pharmaceutical and Material Applications : Studies have explored multicomponent reactions involving isoindole derivatives, leading to the synthesis of compounds with potential applications in antitumor drugs and fluorescent materials (Huang et al., 2009).

  • Antioxidative Properties : Bromoindoles, closely related to isoindoles, exhibit significant antioxidative activity. Such compounds can be as potent as synthetic antioxidants, suggesting their potential in pharmacological applications (Ochi et al., 1998).

  • Photophysical Properties : Research into the electronic structure and photophysical properties of isoindole and its derivatives has provided insights into their relationship with benzenoid hydrocarbons. This information is vital for understanding the fundamental properties of these compounds and their potential applications in electronic and photonic devices (Rettig & Wirz, 1976).

Mechanism of Action

If the compound is a drug or has some biological activity, its mechanism of action is studied. This involves understanding how the compound interacts with biological systems and produces its effects .

Safety and Hazards

This involves studying the toxicity, environmental impact, and safety measures needed to handle the compound. Material safety data sheets (MSDS) are a common source of this information .

Future Directions

This involves predicting or suggesting future research directions. This could include potential applications of the compound, modifications that could enhance its properties, or new methods of synthesis .

properties

IUPAC Name

(1R)-5-bromo-1-methyl-2-trityl-1,3-dihydroisoindole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H24BrN/c1-21-27-18-17-26(29)19-22(27)20-30(21)28(23-11-5-2-6-12-23,24-13-7-3-8-14-24)25-15-9-4-10-16-25/h2-19,21H,20H2,1H3/t21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUWRJTHKCYGECM-OAQYLSRUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=C(CN1C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)C=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C2=C(CN1C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)C=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H24BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50707491
Record name (1R)-5-Bromo-1-methyl-2-(triphenylmethyl)-2,3-dihydro-1H-isoindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50707491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

454.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-5-Bromo-1-methyl-2-tritylisoindoline

CAS RN

194805-14-6
Record name (1R)-5-Bromo-2,3-dihydro-1-methyl-2-(triphenylmethyl)-1H-isoindole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=194805-14-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1R)-5-Bromo-1-methyl-2-(triphenylmethyl)-2,3-dihydro-1H-isoindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50707491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-Isoindole, 5-bromo-2,3-dihydro-1-methyl-2-(triphenylmethyl)-, (1R)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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